3-Ethynyl-1-isobutyl-1H-pyrazole
Description
3-Ethynyl-1-isobutyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C9H12N2. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Properties
IUPAC Name |
3-ethynyl-1-(2-methylpropyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-4-9-5-6-11(10-9)7-8(2)3/h1,5-6,8H,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUYRLRDGYQAKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1-isobutyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is mediated by silver and offers mild conditions with broad substrate scope and excellent functional group tolerance.
Industrial Production Methods
the general principles of pyrazole synthesis, such as one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-1-isobutyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different substituents.
Reduction: Reduction reactions can modify the ethynyl group to form ethyl or other alkyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalysts are used.
Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 3-Ethynyl-1-isobutyl-1H-pyrazole. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, compounds derived from pyrazoles have shown promising results with IC50 values significantly lower than traditional anti-inflammatory drugs like celecoxib .
Anticancer Activity
This compound has also demonstrated cytotoxic effects against various cancer cell lines. Research indicates that pyrazole derivatives can induce apoptosis and inhibit cell proliferation in cancer cells. For example, compounds with similar structures have exhibited IC50 values in the low micromolar range against cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
Agrochemical Applications
Herbicidal and Insecticidal Activity
The pyrazole framework is widely recognized in agrochemicals for its herbicidal and insecticidal properties. This compound may possess similar characteristics, making it a candidate for developing new agrochemicals that target specific pests or weeds without harming beneficial organisms. The unique mechanisms of action associated with pyrazole derivatives allow for the design of selective herbicides that minimize environmental impact .
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | COX-2 Inhibition | <0.01 | |
| Compound A (similar structure) | Cancer Cell Inhibition | 3.79 | |
| Compound B (analogue) | Anti-inflammatory | 5.63 |
Case Study: Anti-inflammatory Efficacy
A study conducted by Abdellatif et al. synthesized several pyrazole derivatives, including this compound, assessing their efficacy against COX enzymes. The results indicated that compounds with specific substituents exhibited significantly higher selectivity for COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
The mechanism of action of 3-Ethynyl-1-isobutyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethynyl-1-isobutyl-1H-pyrazole
- 3(5)-Substituted Pyrazoles
- 1,3,5-Substituted Pyrazoles
Uniqueness
This compound is unique due to its specific ethynyl and isobutyl substituents, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity and its ability to interact with molecular targets, making it a valuable compound for various applications .
Biological Activity
3-Ethynyl-1-isobutyl-1H-pyrazole, a compound within the pyrazole class, has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and biochemical analyses.
This compound has the following chemical characteristics:
- Molecular Formula : CHN
- Molecular Weight : 174.20 g/mol
- CAS Number : 1354706-03-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing pain and inflammation.
- DNA Interaction : Similar to other pyrazole derivatives, it may interact with DNA topoisomerases, disrupting DNA replication and transcription processes, which could be beneficial in cancer therapy .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-435S | 1.3 |
| A549 | 3.86 |
These results suggest that this compound may possess potent anticancer properties, warranting further investigation into its mechanisms and potential therapeutic applications .
Anti-inflammatory Effects
The compound demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is crucial for conditions characterized by chronic inflammation and pain. Studies have shown that pyrazole derivatives can significantly reduce inflammation markers in vitro and in vivo models .
Case Study 1: In Vitro Evaluation
In a recent study, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound effectively reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cell lines.
Case Study 2: In Vivo Assessment
Another study assessed the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a significant reduction in joint swelling and pain scores compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Celecoxib | Anti-inflammatory | |
| Rimonabant | Appetite suppression | |
| Phenylbutazone | Analgesic |
These comparisons highlight the diverse therapeutic potentials within the pyrazole class and underscore the unique properties of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
